6-fluoro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one
Description
Propriétés
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-6-fluorochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4S/c19-15-5-6-16-14(9-15)10-17(18(21)24-16)25(22,23)20-8-7-12-3-1-2-4-13(12)11-20/h1-6,9-10H,7-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYZVKJRDAOTCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=CC(=C4)F)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common route starts with the preparation of the chromenone core, followed by the introduction of the fluorine atom at the 6-position. The tetrahydroisoquinoline moiety is then synthesized separately and sulfonylated. Finally, the two fragments are coupled under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
6-fluoro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the chromenone core.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Anticancer Properties
Research indicates that compounds similar to 6-fluoro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one exhibit anticancer activity . For instance, Mannich bases derived from tetrahydroisoquinolines have shown efficacy against various cancer cell lines, including hepatoma and prostate cancer cells . The mechanism often involves the inhibition of critical enzymes or pathways involved in tumor growth and proliferation.
Antimicrobial Activity
The compound has potential antimicrobial properties , particularly against Gram-positive bacteria. Studies have demonstrated that certain sulfonyl derivatives can inhibit bacterial RNA polymerase, leading to antimicrobial effects . This suggests that 6-fluoro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one may be explored as a new class of antimicrobial agents.
Synthetic Methodologies
The synthesis of 6-fluoro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one typically involves several key steps:
- Preparation of the Chromenone Core : The chromenone structure is synthesized through condensation reactions involving appropriate aldehydes and ketones.
- Fluorination : Introduction of the fluorine atom at the 6-position can be achieved via electrophilic fluorination methods.
- Synthesis of Tetrahydroisoquinoline : The tetrahydroisoquinoline moiety is synthesized separately through cyclization reactions involving phenethylamine derivatives.
- Sulfonylation : The final coupling step involves linking the sulfonyl group to the tetrahydroisoquinoline using sulfonyl chlorides or other sulfonating agents under optimized conditions .
Anticancer Studies
A study evaluating various Mannich bases showed that compounds with similar structures to 6-fluoro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one exhibited enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil . This highlights the potential for developing more effective anticancer agents based on this compound's framework.
Antimicrobial Research
In another study focusing on sulfonamide derivatives, researchers found that certain compounds demonstrated significant antibacterial activity against Streptococcus pneumoniae . This indicates that modifications to the chromenone structure could lead to novel antimicrobial agents.
Mécanisme D'action
The mechanism of action of 6-fluoro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The pharmacological profile of 6-fluoro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one can be contextualized by comparing it to structurally related conjugates studied in recent literature. Below is a detailed analysis based on substituent variations, spacer groups, and biological activity:
Structural and Functional Analogues
Compound 3h (IC₅₀ = 70 nM): Structure: Features a 7-hydroxy-2H-chromen-2-one core with a flexible alkyl spacer (e.g., ethylene or propylene) linking the tetrahydroisoquinoline group. Activity: Demonstrates the highest P-gp affinity in its series due to optimal spacer length and flexibility, enabling strong interactions with the transporter’s hydrophobic pocket . Selectivity: Moderate selectivity (SI ~100–200) against MRP1, a related MDR protein.
Compounds 3k, 3l, 3o (IC₅₀ = 160–280 nM): Structure: Incorporate rigid aromatic spacers (e.g., phenyl groups) between the chromenone and tetrahydroisoquinoline moieties. Activity: Reduced P-gp affinity compared to 3h but superior selectivity (SI >350) against MRP1, attributed to steric hindrance from the aromatic spacer limiting off-target binding .
Compounds 3r, 3u (IC₅₀ = 160–280 nM): Structure: Include bulky substituents (e.g., bromine or phenyl) on the spacer group. Activity: Maintain nanomolar potency while achieving high MRP1 selectivity (SI >350), suggesting that substituent bulk enhances specificity without compromising P-gp binding .
Key Comparison Table
| Compound | Chromenone Substituents | Spacer Group | IC₅₀ (P-gp) | MRP1 Selectivity (SI) |
|---|---|---|---|---|
| Target Compound | 6-Fluoro, C3-sulfonyl | Sulfonyl-linked THIQ | Not reported | Not reported |
| 3h | 7-Hydroxy | Flexible alkyl chain | 70 nM | ~100–200 |
| 3k | 7-Hydroxy | Phenyl-containing | 160 nM | >350 |
| 3r | 7-Hydroxy, C3-Br | Brominated spacer | 280 nM | >350 |
| 3u | 7-Hydroxy, C3-Ph | Phenyl-substituted | 250 nM | >350 |
Critical Observations
- Spacer Flexibility : Compounds with flexible alkyl spacers (e.g., 3h) exhibit stronger P-gp inhibition but lower selectivity, whereas rigid or bulky spacers (e.g., 3k, 3u) prioritize MRP1 selectivity .
- Substituent Effects : Halogenation (e.g., bromine in 3r) or aromatic substitution (e.g., phenyl in 3u) on the spacer improves selectivity without drastic loss of potency.
- 6-Fluoro vs. C7-hydroxy in analogues) may alter electronic properties, solubility, and binding kinetics. Computational modeling suggests fluoro substituents enhance membrane permeability and metabolic stability .
Molecular Docking Insights
Docking studies of similar conjugates reveal that the tetrahydroisoquinoline-sulfonyl group occupies P-gp’s transmembrane hydrophobic cavity, while the chromenone core interacts with nucleotide-binding domains (NBDs).
Activité Biologique
6-Fluoro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a fluorinated chromenone core with a sulfonylated tetrahydroisoquinoline moiety, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-6-fluorochromen-2-one. The structural formula indicates the presence of both a chromenone and a tetrahydroisoquinoline structure, which are significant in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H14FNO4S |
| Molecular Weight | 353.37 g/mol |
| CAS Number | 950281-07-9 |
The biological activity of 6-fluoro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to their active sites. This mechanism can prevent substrate binding and subsequent catalysis.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing downstream signaling pathways that regulate cellular functions such as proliferation and apoptosis .
- Antimicrobial Activity : Some studies suggest that derivatives of tetrahydroisoquinoline exhibit antimicrobial properties against various pathogens .
Biological Activity and Therapeutic Potential
Research has indicated several areas where this compound shows promise:
Anticancer Activity
Studies involving tetrahydroisoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The sulfonamide group in the compound may enhance its interaction with cancer-specific targets.
Neuroprotective Effects
Tetrahydroisoquinoline compounds are known for their neuroprotective properties. They may exert these effects by modulating neurotransmitter systems or providing antioxidant benefits .
Antimicrobial Properties
The biological activity of related compounds indicates potential efficacy against bacterial and fungal infections. This could be particularly relevant in developing new antibiotics or antifungal agents .
Study on Anticancer Properties
A recent study evaluated the anticancer effects of various tetrahydroisoquinoline derivatives, including the target compound. The results showed significant inhibition of cell proliferation in human cancer cell lines, suggesting the potential for development into therapeutic agents .
Neuroprotective Mechanisms
Research published in the RSC Advances journal highlighted the neuroprotective effects of tetrahydroisoquinoline analogs. These compounds were shown to reduce oxidative stress markers in neuronal cells, indicating a mechanism that could be leveraged for treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 6-fluoro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one?
- Methodology :
- Start with 7-hydroxy-2H-chromen-2-one derivatives (e.g., 1b or 1d) as core intermediates. Use sulfonylation reactions with 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane or acetone) .
- Optimize regioselectivity via N-bromosuccinimide (NBS)-mediated bromination for halogenation at the C3/C4 positions .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures using H/C NMR and HRMS .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- NMR Analysis : Assign peaks using 500 MHz H NMR in deuterated solvents (e.g., CDCl or DMSO-d). Coupling constants () help confirm substituent positions (e.g., fluorine at C6) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks and isotopic patterns .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and refine structures using SHELX .
Q. What in vitro assays are suitable for evaluating its P-glycoprotein (P-gp) inhibitory activity?
- Methodology :
- Calcein-AM Assay : Use MDCK-MDR1 cells to measure intracellular calcein accumulation. Compare IC values against reference inhibitors (e.g., verapamil) .
- Co-Incubation with Doxorubicin : Assess MDR reversal by quantifying restored cytotoxicity in resistant cancer cell lines (e.g., IC reduction ≥10-fold indicates potency) .
Advanced Research Questions
Q. How can molecular docking guide the optimization of P-gp binding affinity?
- Methodology :
- Protein Preparation : Use homology models of human MDR1 (based on PDB: 6QEX) and assign charges with AMBER FF14SB .
- Ligand Protonation : Protonate the tetrahydroisoquinoline nitrogen at physiological pH (Marsili-Gasteiger charges) .
- Docking Workflow : Perform flexible docking (AutoDock Vina) to explore binding modes in the transmembrane domain. Prioritize compounds with ΔG ≤ -10 kcal/mol .
Q. How to resolve contradictions in structure-activity relationships (SAR) for substituent effects?
- Case Study :
- C3 Substitution : Bromine at C3 enhances P-gp affinity (e.g., 3r , IC = 160 nM) but reduces selectivity against MRP1. Use selectivity index (SI = IC/IC) to balance potency and specificity .
- Spacer Flexibility : Rigid xylyl spacers (e.g., 3l ) improve SI (>350) compared to flexible polymethylene chains (e.g., 3h , SI = 50) .
- Validation : Cross-validate SAR trends using free-energy perturbation (FEP) simulations or isothermal titration calorimetry (ITC) .
Q. What experimental designs mitigate cytotoxicity in non-target tissues?
- Approach :
- Off-Target Profiling : Screen against hERG channels (patch-clamp) and CYP450 isoforms (fluorescence assays) .
- Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetyl groups) to reduce systemic exposure .
Q. How to analyze crystallographic data for polymorph screening?
- Protocol :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) datasets .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Validate via R ≤ 0.20 .
Critical Analysis of Evidence
- Conflicting Data : While rigid spacers improve selectivity (e.g., 3l ), they may reduce solubility. Balance via logP optimization (target 2–4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
